molecular formula C8H11ClFNO2S B1525408 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride CAS No. 1306605-34-4

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride

Cat. No. B1525408
M. Wt: 239.7 g/mol
InChI Key: JQYZATBPTDHCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1306605-34-4 . It has a molecular weight of 239.7 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[(2-fluorophenyl)sulfonyl]ethanamine hydrochloride . The InChI key can be found in the provided references .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Life Sciences

In life sciences, this compound can be used in the study of enzyme-substrate interactions. The fluorine atom can act as a probe in fluorine NMR spectroscopy, providing insights into the binding and active sites of enzymes, which is valuable for understanding biological processes and designing enzyme inhibitors.

Each of these applications leverages the unique chemical structure of 2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride , which includes a sulfonyl group attached to a fluorinated benzene ring and an ethanamine moiety, to perform a specific function in scientific research and development .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . The signal word is "Warning" .

Future Directions

The future directions for this compound are not specified in the available sources. Its use would likely depend on the specific needs of the chemical or pharmaceutical industry .

properties

IUPAC Name

2-(2-fluorophenyl)sulfonylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S.ClH/c9-7-3-1-2-4-8(7)13(11,12)6-5-10;/h1-4H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYZATBPTDHCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorobenzenesulfonyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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